6-Bromo-2-iodo-4-propan-2-yloxy-1,3-benzothiazole
Description
6-Bromo-2-iodo-4-propan-2-yloxy-1,3-benzothiazole is a halogenated benzothiazole derivative featuring a bromine atom at position 6, an iodine atom at position 2, and an isopropoxy group at position 4 of the benzothiazole scaffold. The benzothiazole core is a bicyclic aromatic system consisting of a benzene ring fused to a thiazole ring, which confers unique electronic and steric properties. This compound’s structural complexity and halogen substituents make it a candidate for applications in pharmaceuticals, agrochemicals, and materials science, particularly in metal-catalyzed cross-coupling reactions due to its reactive C–I and C–Br bonds .
Properties
IUPAC Name |
6-bromo-2-iodo-4-propan-2-yloxy-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrINOS/c1-5(2)14-7-3-6(11)4-8-9(7)13-10(12)15-8/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQKPOAFPQFYZQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C2C(=CC(=C1)Br)SC(=N2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrINOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-iodo-4-propan-2-yloxy-1,3-benzothiazole typically involves multi-step organic reactions. One common method includes the bromination and iodination of a benzothiazole precursor, followed by the introduction of the isopropoxy group. The reaction conditions often require the use of specific solvents, catalysts, and temperature control to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and efficiency while maintaining stringent quality control standards. The use of automated systems and advanced analytical techniques ensures the consistency and reliability of the final product.
Chemical Reactions Analysis
Structural Features and Reactivity
The compound’s molecular formula is C₁₀H₈BrINO₂S , with a molecular weight of 353.07 g/mol . Key structural characteristics influencing its reactivity include:
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Bromine at position 6 (electron-withdrawing group, activates the ring for nucleophilic substitution).
-
Iodine at position 2 (leaving group in cross-coupling reactions).
-
Isopropoxy group at position 4 (electron-donating group, directs electrophilic substitution).
| Position | Substituent | Role in Reactivity |
|---|---|---|
| 2 | Iodine (I) | Participates in coupling reactions |
| 4 | Isopropoxy (O-iPr) | Directs regioselectivity |
| 6 | Bromine (Br) | Undergoes nucleophilic substitution |
Suzuki-Miyaura Cross-Coupling
The iodine substituent at position 2 undergoes palladium-catalyzed coupling with boronic acids to form biaryl structures. Typical conditions include:
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Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) (1–5 mol%).
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Base : K₂CO₃ or Na₂CO₃.
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Solvent : DMF or THF at 80–100°C.
Example :
Applications: Synthesis of π-conjugated systems for optoelectronic materials .
Nucleophilic Aromatic Substitution (SNAr)
The bromine at position 6 is displaced by nucleophiles under mild conditions due to electron-deficient benzothiazole ring activation.
Conditions :
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Nucleophiles : Amines, alkoxides, thiols.
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Solvent : DMF or DMSO.
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Temperature : 60–80°C.
Example :
Applications: Functionalization for drug candidates (e.g., kinase inhibitors) .
Buchwald-Hartwig Amination
The bromine at position 6 reacts with amines via Pd-catalyzed amination to form C–N bonds.
Conditions :
Example :
Applications: Synthesis of bioactive benzothiazoles with anti-inflammatory properties .
Mechanistic Insights
-
Electrophilic Aromatic Substitution (EAS) : The isopropoxy group directs incoming electrophiles to positions 5 and 7 of the benzothiazole ring.
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Oxidative Addition : Iodine at position 2 facilitates oxidative addition with Pd(0) catalysts in coupling reactions, enhancing reaction rates compared to chloro/bromo analogs .
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Steric Effects : The isopropoxy group at position 4 hinders substitution at adjacent positions, favoring reactivity at positions 2 and 6 .
Stability and Handling
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Recent studies have highlighted the potential of benzothiazole derivatives, including 6-Bromo-2-iodo-4-propan-2-yloxy-1,3-benzothiazole, in anticancer therapies. These compounds have shown promising activity against various cancer cell lines by modulating pathways involved in cell proliferation and apoptosis.
A notable study demonstrated that derivatives of benzothiazole exhibit selective cytotoxicity towards cancer cells while sparing normal cells. The mechanism involves the inhibition of specific kinases that are overexpressed in tumor cells, leading to reduced cell viability and increased apoptosis rates .
1.2 PPAR Modulation
Another significant application is in the modulation of Peroxisome Proliferator-Activated Receptors (PPARs), which play critical roles in metabolic regulation and inflammation. Compounds similar to this compound have been synthesized and evaluated for their ability to activate PPARγ and PPARα. These receptors are targets for drugs used in the treatment of diabetes and metabolic syndrome .
In vitro studies indicated that certain derivatives can enhance PPAR transactivation, suggesting their potential as therapeutic agents for metabolic disorders .
Environmental Applications
2.1 Detection of Contaminants
Benzothiazole derivatives have been explored for their utility in environmental monitoring, particularly for detecting pollutants such as heavy metals and organic contaminants. The chemical structure allows for the development of sensitive sensors that can selectively bind to target pollutants, facilitating their detection in various matrices .
2.2 Bioremediation
Research has also indicated that benzothiazole compounds can be utilized in bioremediation processes to degrade environmental pollutants. The compounds can act as substrates for microbial metabolism, leading to the breakdown of harmful substances into less toxic forms .
Material Science Applications
3.1 Polymer Development
In material science, this compound has been incorporated into polymer matrices to enhance thermal stability and mechanical properties. Polymers modified with this compound exhibit improved resistance to thermal degradation compared to unmodified counterparts .
3.2 Photonic Devices
The compound's unique electronic properties make it suitable for applications in photonic devices. Research has shown that incorporating benzothiazole derivatives into organic light-emitting diodes (OLEDs) can improve device efficiency and stability .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 6-Bromo-2-iodo-4-propan-2-yloxy-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use. For instance, in biological systems, it may interact with enzymes or receptors, leading to a cascade of biochemical events. In chemical reactions, its reactivity is influenced by the electronic and steric properties of the substituents on the benzothiazole ring.
Comparison with Similar Compounds
Comparison with Structurally Similar Benzothiazole Derivatives
Structural and Electronic Properties
The following table summarizes key structural and electronic differences between 6-bromo-2-iodo-4-propan-2-yloxy-1,3-benzothiazole and related compounds:
Key Observations:
- Halogen Effects : The iodine and bromine substituents in the target compound increase molecular weight and reactivity compared to fluorine or methylsulfanyl analogs. Iodine’s larger atomic radius and lower electronegativity favor oxidative addition in cross-coupling reactions .
- Electronic Delocalization : Benzothiazoles with electron-withdrawing groups (e.g., Br, I, F) exhibit reduced π-electron delocalization in the thiazole ring compared to the benzene moiety. Methylsulfanyl groups enhance delocalization in the thiazole ring due to sulfur’s lone-pair donation .
Data Table: Comparative Analysis of Selected Benzothiazoles
Biological Activity
6-Bromo-2-iodo-4-propan-2-yloxy-1,3-benzothiazole is a synthetic compound belonging to the benzothiazole family, characterized by its unique halogenated structure and an isopropoxy group. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer research. This article delves into its biological activity, supported by data tables and relevant case studies.
The molecular formula of this compound is . The compound features a benzothiazole core with a bromine atom at position 6, an iodine atom at position 2, and an isopropoxy group at position 4.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It may inhibit specific enzymes or receptors involved in cellular processes, leading to altered cell signaling pathways. The presence of both bromine and iodine atoms enhances its reactivity, potentially increasing its effectiveness against microbial and cancerous cells.
Antimicrobial Activity
Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. For example, studies have shown that related compounds can effectively inhibit the growth of various bacterial strains:
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound 1 | Xanthomonas oryzae | 47.6 mg/L |
| Compound 2 | Xanthomonas citri | 36.8 mg/L |
| Compound 3 | Escherichia coli | 50 mg/L |
These compounds often exert their effects by disrupting bacterial metabolic processes or damaging cellular structures .
Anticancer Activity
In vitro studies have suggested that benzothiazole derivatives can induce apoptosis in cancer cells. For instance, compounds similar to this compound have been shown to:
- Inhibit cell proliferation in various cancer cell lines.
- Induce cell cycle arrest.
A notable study demonstrated that a related benzothiazole compound achieved a cell viability reduction of 70% in breast cancer cells at a concentration of 25 µM .
Case Study 1: Antimicrobial Efficacy
A study conducted on the efficacy of benzothiazole derivatives against Xanthomonas oryzae revealed that the introduction of halogen groups significantly enhanced antimicrobial activity. The study reported an inhibition rate of 52.4% at a concentration of 100 mg/L , indicating the potential use of these compounds in agricultural applications .
Case Study 2: Anticancer Potential
Another investigation focused on the anticancer properties of benzothiazole derivatives demonstrated that treatment with these compounds led to increased apoptosis markers in human cancer cell lines. The study highlighted that structural modifications could enhance cytotoxicity, suggesting a promising avenue for drug development .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 6-Bromo-2-iodo-1,3-benzothiazole | Lacks isopropoxy group | Moderate antibacterial |
| 4-Isopropoxy-1,3-benzothiazole | Lacks halogens | Low anticancer activity |
| 2-Iodo-4-propan-2-yloxy-1,3-benzothiazole | Different halogen pattern | Variable activity |
The unique combination of halogens and the isopropoxy group in this compound contributes to its enhanced biological activities compared to similar compounds .
Q & A
Q. Basic
- NMR Spectroscopy :
- ¹H NMR : Signals for the propan-2-yloxy group appear as a septet (~4.5 ppm, J = 6 Hz) for the methine proton and doublets (~1.3 ppm) for the methyl groups. Aromatic protons adjacent to bromine or iodine show deshielding (e.g., 7.5–8.5 ppm) .
- ¹³C NMR : Halogenated carbons (C-Br and C-I) exhibit distinct downfield shifts (C-Br: ~115 ppm; C-I: ~95 ppm) .
- IR Spectroscopy : Stretching vibrations for C-Br (~550–650 cm⁻¹) and C-I (~500–600 cm⁻¹) confirm halogen presence. The C-O-C ether linkage in the propan-2-yloxy group appears at ~1100–1250 cm⁻¹ .
- Mass Spectrometry : Molecular ion peaks ([M]⁺) and isotopic patterns (due to Br and I) validate the molecular formula .
What methodologies are used to evaluate the biological activity of bromo- and iodo-substituted benzothiazoles?
Q. Advanced
- Anticancer Screening :
- Antimicrobial Testing :
- Structure-Activity Relationship (SAR) : Systematic substitution of halogens or the propan-2-yloxy group correlates structural changes with activity .
How do reaction conditions influence the substitution chemistry of the bromine atom in this compound?
Q. Advanced
- Nucleophilic Substitution :
- Solvent Effects : Polar aprotic solvents (DMSO, DMF) enhance reactivity by stabilizing transition states. For example, substitution with amines proceeds efficiently in DMF at 80°C .
- Catalysts : Cu(I) catalysts (e.g., CuBr) accelerate Ullmann-type coupling reactions with arylboronic acids .
- Electrophilic Substitution :
- Directing Groups : The electron-withdrawing iodine atom at position 2 directs electrophiles (e.g., nitration) to the para position of the benzothiazole ring .
- Competing Reactivity : Propan-2-yloxy groups may undergo cleavage under strong acidic/basic conditions, necessitating pH control .
What computational tools are available for predicting synthetic pathways for halogenated benzothiazoles?
Q. Advanced
- Retrosynthesis Software :
- AI-Powered Platforms : Tools like Pistachio and Reaxys use reaction databases to propose feasible routes. For example, halogenation steps are prioritized based on reported yields and selectivity .
- DFT Calculations :
- Reactivity Prediction : Gaussian or ORCA software models transition states to predict regioselectivity in substitution reactions (e.g., bromine vs. iodine reactivity) .
- Docking Studies : AutoDock Vina evaluates binding affinity of derivatives to biological targets (e.g., kinase enzymes), guiding SAR optimization .
How can one design derivatives of this compound to enhance pharmacological properties?
Q. Advanced
- Functional Group Modifications :
- Hybrid Molecules : Conjugate with triazole or thiadiazole moieties to enhance antimicrobial activity via synergistic effects .
- Solubility Optimization : Sulfonate or PEGylate the benzothiazole core to improve aqueous solubility for in vivo studies .
How are crystallographic techniques applied to resolve structural ambiguities in halogenated benzothiazoles?
Q. Advanced
- Single-Crystal X-ray Diffraction (SCXRD) :
- Powder XRD : Differentiates polymorphs, critical for patenting and reproducibility in pharmacological studies .
What analytical challenges arise in quantifying trace impurities in halogenated benzothiazole synthesis?
Q. Advanced
- HPLC-MS :
- Elemental Analysis : Combustion analysis verifies stoichiometry, with deviations >0.3% indicating incomplete halogenation .
How do electronic effects of halogens influence the electrochemical properties of benzothiazoles?
Q. Advanced
- Cyclic Voltammetry (CV) :
- Redox Potentials : Bromine and iodine lower the LUMO energy, enhancing electron-accepting capacity. For example, reduction peaks shift by ~0.2 V compared to non-halogenated analogs .
- DFT Studies :
- HOMO-LUMO Gaps : Iodine’s polarizability narrows the bandgap (e.g., ~3.5 eV vs. ~4.2 eV for non-halogenated), relevant for organic semiconductor applications .
What strategies mitigate toxicity risks during in vivo testing of halogenated benzothiazoles?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
